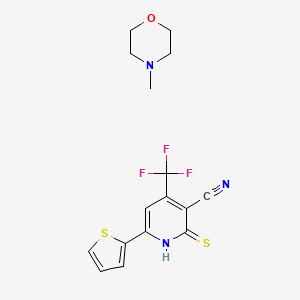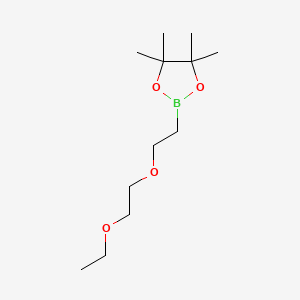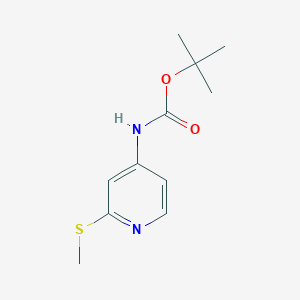
4-(Boc-amino)-2-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is a chemical compound with the molecular formula C12H18N2O2S. It is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a methylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylsulfanyl)pyridin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Deprotected amine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization. The methylsulfanyl group can participate in various chemical transformations, adding versatility to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-aminomethylphenyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl N-[2-(methylsulfanyl)pyridin-4-yl]carbamate is unique due to the presence of the methylsulfanyl group on the pyridine ring, which provides additional reactivity and functionalization options compared to other carbamate-protected amines. This makes it a valuable compound in synthetic chemistry for the development of complex molecules and pharmaceuticals.
Propiedades
Número CAS |
1823230-50-7 |
|---|---|
Fórmula molecular |
C11H16N2O2S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methylsulfanylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-5-6-12-9(7-8)16-4/h5-7H,1-4H3,(H,12,13,14) |
Clave InChI |
XWMLWQOLIMZXJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
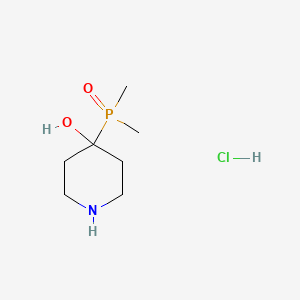
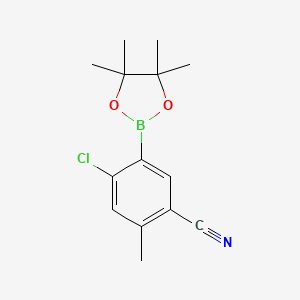
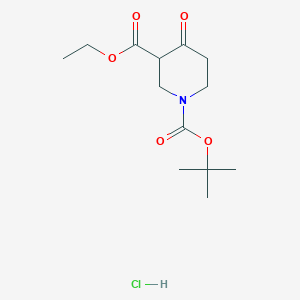
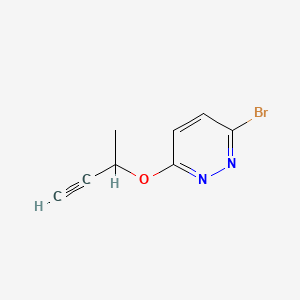

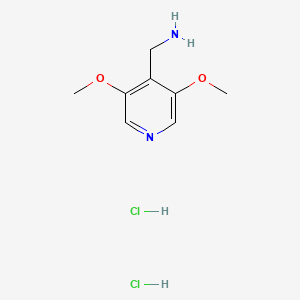
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
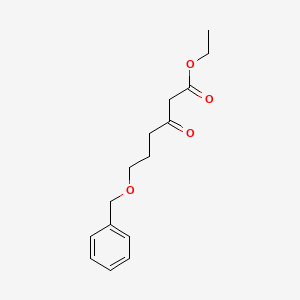
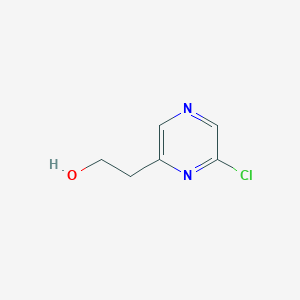
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
